molecular formula C5H3NO4 B057684 5-Nitro-2-furaldehyde CAS No. 698-63-5

5-Nitro-2-furaldehyde

Cat. No.: B057684
CAS No.: 698-63-5
M. Wt: 141.08 g/mol
InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-furaldehyde is an organic compound with the molecular formula C5H3NO4. It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

5-Nitro-2-furaldehyde (also known as 5-Nitrofurfural) primarily targets several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle, which are essential for the survival and growth of bacteria.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . This compound forms an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline solutions . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears, and then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed, which hydrolyses in acidic solutions . This interaction disrupts the normal functioning of the targeted enzymes, leading to changes in the metabolic processes of the bacteria.

Biochemical Pathways

The inhibition of the targeted enzymes by this compound affects the biochemical pathways associated with glucose and pyruvate degradation . This disruption can lead to a decrease in the production of ATP, which is essential for various cellular functions, and can also affect other downstream metabolic processes. The exact downstream effects can vary depending on the specific bacterial species and the particular set of enzymes that are inhibited.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By inhibiting key enzymes, this compound disrupts essential metabolic processes, leading to bacteriostatic and bactericidal effects . It has been shown to have an antibacterial action against a number of gram-negative and gram-positive microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms an anion of nitronic acid in alkaline solutions, and its subsequent reactions occur upon acidification . Therefore, the pH of the environment can significantly impact the compound’s mode of action Other factors, such as temperature and the presence of other substances, may also affect the action of this compound.

Biochemical Analysis

Biochemical Properties

5-Nitro-2-furaldehyde is involved in various biochemical reactions. It is formed via hydrolysis of the nitrated furfural It is known that nitrofurazone, a derivative of this compound, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Cellular Effects

Nitrofurazone, a derivative of this compound, is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitrofurazone, a derivative of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows a short-lived transient absorption in solution, which is relatively insensitive to solvent polarity .

Dosage Effects in Animal Models

It is known that nitrofurans, a class of drugs that includes this compound, were widely used in animal husbandry as growth stimulants until their carcinogenic and mutagenic effects were discovered .

Metabolic Pathways

This compound is involved in the metabolic pathway of furfural, which undergoes the formation of di-furyl ketonic aldehyde and then trifurylic dialdehyde in the initial stages of polymerisation .

Transport and Distribution

It is known that nitrofurans, a class of drugs that includes this compound, are rapidly metabolized within a few hours of ingestion by animals .

Subcellular Localization

It is known that nitrofurans, a class of drugs that includes this compound, can remain in the body of an animal for weeks or even months as protein-bound compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-2-furaldehyde can be synthesized through the nitration of furfural. The process involves the reaction of furfural with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_5\text{H}_3\text{NO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-nitro-2-furoic acid.

    Reduction: Reduction of the nitro group can yield 5-amino-2-furaldehyde.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

Scientific Research Applications

5-Nitro-2-furaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and as a probe for biochemical assays.

    Medicine: It serves as a precursor for the synthesis of nitrofuran antibiotics, which are effective against a broad spectrum of bacterial infections.

    Industry: This compound is employed in the production of dyes, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furaldehyde diacetate: A derivative used in optoelectronic applications.

    5-Nitro-2-thiophenecarboxaldehyde: A similar compound with a thiophene ring instead of a furan ring.

    2-Nitrobenzaldehyde: A structurally related compound with a benzene ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific combination of a nitro group and an aldehyde group on a furan ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

5-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINBFXPADXIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220097
Record name 5-Nitro-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

128-132 °C @ 10 MM HG
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PALE YELLOW IN PETROLEUM ETHER

CAS No.

698-63-5
Record name 5-Nitrofurfural
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-furaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrofurfural
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrofurfural
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROFURFURAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXX18AU0Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

35-36 °C
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-2-furaldehyde
Reactant of Route 2
5-Nitro-2-furaldehyde
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-furaldehyde
Reactant of Route 4
5-Nitro-2-furaldehyde
Reactant of Route 5
5-Nitro-2-furaldehyde
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-furaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.